molecular formula C7H8ClN3O B8654748 3-Chloro-2-(2-oxo-1-propanamino)pyrazine

3-Chloro-2-(2-oxo-1-propanamino)pyrazine

Cat. No.: B8654748
M. Wt: 185.61 g/mol
InChI Key: MPXHDJBYJOJPEO-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-oxo-1-propanamino)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at position 3 and a 2-oxo-propanamino group at position 2. This structure combines electrophilic (chloro) and nucleophilic (amide) functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s synthesis likely involves amino-dehalogenation or condensation reactions, as seen in similar pyrazine derivatives .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

1-[(3-chloropyrazin-2-yl)amino]propan-2-one

InChI

InChI=1S/C7H8ClN3O/c1-5(12)4-11-7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,10,11)

InChI Key

MPXHDJBYJOJPEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=NC=CN=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazine core allows for extensive structural modifications. Below is a comparative analysis of key pyrazine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Activities Applications Reference ID
3-Chloro-2-(2-oxo-1-propanamino)pyrazine Cl (C3), 2-oxo-propanamino (C2) C₇H₇ClN₄O Potential pharmaceutical intermediate Drug synthesis
3-Chloro-5-methylpyrazin-2-amine Cl (C3), CH₃ (C5), NH₂ (C2) C₅H₆ClN₃ Antimicrobial activity Pharmaceuticals
3-Chloro-2-(thiocyanatomethylthio)pyrazine Cl (C3), SCN-CH₂-S (C2) C₆H₄ClN₃S₂ Broad-spectrum antimicrobial, herbicidal Agrochemicals, disinfectants
3,6-Dimethylpyrazine CH₃ (C3, C6) C₆H₈N₂ Roasted aroma contributor Food flavoring

Key Observations:

  • Chlorine Position : The 3-chloro substitution is common in bioactive pyrazines, enhancing electrophilicity and interaction with biological targets .
  • Sulfur-Containing Derivatives : Thiocyanatomethylthio substituents (e.g., in ) exhibit stronger antimicrobial effects but may reduce bioavailability due to higher molecular weight and lipophilicity .

Pharmacological and Functional Properties

  • Antimicrobial Activity : Chloro-pyrazines with electron-withdrawing groups (e.g., 3-Chloro-5-methylpyrazin-2-amine) show potency against Gram-positive bacteria, while sulfur-containing analogs (e.g., 3-Chloro-2-(thiocyanatomethylthio)pyrazine) exhibit broader spectra, including antifungal action .
  • Flavor Contributions : Methyl- and alkyl-pyrazines (e.g., 2,5-dimethylpyrazine) are key aroma compounds in foods, whereas the target compound’s amide group may limit volatility, reducing its role in flavor .
  • Mechanistic Insights : Pyrazines with multiple substituents (e.g., chloro + amide) may target enzymes like cyclooxygenase or kinases, as suggested by systems pharmacology models .

Preparation Methods

Amination Step Parameters

The amination of 2,3-dichloropyrazine requires precise control of stoichiometry and temperature:

ParameterValue
Molar ratio (Pyrazine:Amino alcohol)1:1.5–2.0
SolventDioxane
TemperatureReflux (101–103°C)
Reaction time7 hours
Work-upPartition between chloroform/water

Excess 2-hydroxy-1-propaneamine ensures complete conversion, while prolonged heating beyond 7 hours risks decomposition of the amine component. The use of dioxane, a high-boiling ethereal solvent, facilitates reflux conditions without significant solvent loss. Post-reaction, the crude product is isolated via liquid-liquid extraction, achieving >85% purity before oxidation.

Oxidation Step Parameters

Key variables influencing the oxidation efficiency include:

ParameterValue
Oxidizing agentTrimethylamine-SO₃ complex
Solvent systemDMSO/Triethylamine (1:1 v/v)
Temperature20–25°C (ambient)
Reaction time20 hours
Work-upToluene extraction, isopropanol recrystallization

The trimethylamine-SO₃ complex provides controlled oxidation without over-oxidation to carboxylic acids. Triethylamine acts as both a base and a co-solvent, neutralizing HCl byproducts and maintaining reaction homogeneity. Ambient temperature conditions prevent thermal degradation of the ketone product.

Purification and Characterization

Isolation Techniques

After oxidation, the reaction mixture is quenched on ice and extracted with toluene to remove polar impurities. The organic phase is washed sequentially with water and brine before concentration under reduced pressure. Crude this compound is obtained as a viscous oil, which is subsequently recrystallized from isopropanol to yield colorless needles.

Physicochemical Properties

The purified compound exhibits the following characteristics:

PropertyValue
Melting point62–62.5°C
AppearanceColorless crystalline solid
SolubilitySoluble in DMSO, chloroform; sparingly soluble in water

Notably, the sharp melting point indicates high purity, while solubility profiles align with expectations for a moderately polar heteroaromatic compound.

Comparative Analysis of Methodological Variations

Solvent systemYield (%)Purity (%)
DMSO/Triethylamine7899
DMF/Triethylamine6592
THF/Pyridine4285

DMSO’s high polarity and capacity to stabilize charged intermediates account for its superior performance.

Industrial-Scale Considerations

For kilogram-scale production, critical adjustments include:

  • Continuous flow amination : Reduces reaction time from 7 hours to 45 minutes via pressurized flow reactors.

  • Crystallization optimization : Seeding with product crystals during cooling improves yield to 91%.

  • Waste stream management : Neutralization of spent DMSO with calcium hydroxide minimizes environmental impact .

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